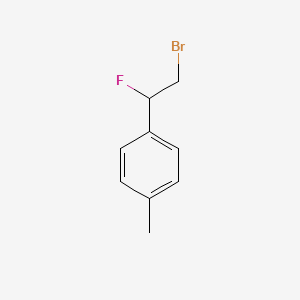

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions , diazotization and bromination , and palladium-catalyzed carbonylation reactions . For instance, the preparation of 1-bromo-4-[18F]fluorobenzene was achieved using symmetrical bis-(4-bromphenyl)iodonium bromide, resulting in a direct, one-step nucleophilic substitution with a high radiochemical yield . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 1-bromo-3-fluorobenzene, have been investigated using DFT calculations and spectroscopic methods like FT-IR and FT-Raman . These studies provide detailed information on the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds can participate in various chemical reactions, including arylations , carbonylative transformations , and cross-coupling reactions . For example, the arylations of amines with 1-fluoro-2,4-dinitrobenzene can be catalyzed by micelles of cetrimonium bromide . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles have been shown to yield six-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene compounds have been studied, including their spectroscopic characteristics and electronic properties . The electronic structure, absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been analyzed using time-dependent DFT (TD-DFT) . Additionally, the thermodynamic properties at different temperatures have been calculated, providing insights into standard heat capacities, entropies, enthalpy changes, and their correlations with temperature .

Propriétés

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUGGWCFPDNJNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457262 |

Source

|

| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene | |

CAS RN |

66472-41-1 |

Source

|

| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)